molecular formula C8H6BrN3 B173778 3-bromo-5-phenyl-1H-1,2,4-triazole CAS No. 15777-59-0

3-bromo-5-phenyl-1H-1,2,4-triazole

Cat. No.: B173778
CAS No.: 15777-59-0
M. Wt: 224.06 g/mol
InChI Key: SIQJGSXGBGMSOQ-UHFFFAOYSA-N
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Description

3-bromo-5-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the fifth position of the triazole ring. The molecular formula of this compound is C8H6BrN3, and it has a molecular weight of 224.06 g/mol

Preparation Methods

The synthesis of 3-bromo-5-phenyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-bromo-1H-1,2,4-triazole with phenylhydrazine in the presence of a suitable catalyst can yield this compound . Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

3-bromo-5-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-bromo-5-phenyl-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown promise as a ligand for transition metals, which can be used to create coordination complexes with potential therapeutic applications . Additionally, it has been investigated for its antimicrobial, antifungal, and anticancer properties .

Mechanism of Action

The mechanism of action of 3-bromo-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

3-bromo-5-phenyl-1H-1,2,4-triazole can be compared with other similar compounds, such as 3-bromo-1H-1,2,4-triazole and 5-bromo-1H-1,2,4-triazole. These compounds share the same triazole ring structure but differ in the position of the bromine atom. The presence of the phenyl group in this compound distinguishes it from these other compounds, potentially enhancing its biological activity and making it a unique candidate for various applications .

Properties

IUPAC Name

5-bromo-3-phenyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQJGSXGBGMSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480921
Record name 3-bromo-5-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-59-0
Record name 3-bromo-5-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

115 mL bromine hydro acid was added to 9.5 g 5-phenyl-2H-(1,2,4)triazol-3-ylamine and 12.3 g sodiumnitrite at −5° C. The reaction was warmed to RT and refluxed for 20 min. Then the mixture was cooled and basicfied with sodiumdicarbonate and extracted with ethyl acetate. The organic layer was dried and evaporated to give 11 g of the desired product.
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
sodiumdicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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